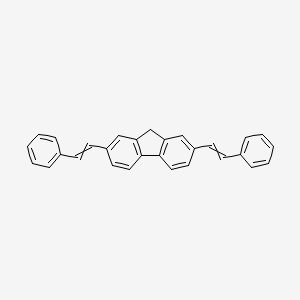
9H-Fluorene, 2,7-bis(2-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 2,7-bis(2-phenylethenyl)-: is a compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of two phenylethenyl groups attached to the 2 and 7 positions of the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- typically involves the reaction of 2,7-dibromofluorene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9H-Fluorene, 2,7-bis(2-phenylethenyl)- can undergo oxidation reactions to form corresponding fluorenone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, particularly at the phenyl rings, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Halogenated or nitro-substituted fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of conjugated polymers for organic electronics.
- Acts as a precursor for the synthesis of various functionalized fluorenes .
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .
Vergleich Mit ähnlichen Verbindungen
- 9H-Fluorene, 2,7-dibromo-
- 9H-Fluorene, 2,7-dimethyl-
- 9H-Fluorene, 2,7-diphenyl-
Comparison:
- 9H-Fluorene, 2,7-bis(2-phenylethenyl)- exhibits superior optoelectronic properties compared to its analogs due to the extended conjugation provided by the phenylethenyl groups.
- It shows higher fluorescence quantum yields and better charge transport properties, making it more suitable for applications in OLEDs and other electronic devices .
Eigenschaften
CAS-Nummer |
51023-87-1 |
|---|---|
Molekularformel |
C29H22 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
2,7-bis(2-phenylethenyl)-9H-fluorene |
InChI |
InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2 |
InChI-Schlüssel |
DAKGYRRPMNTHII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


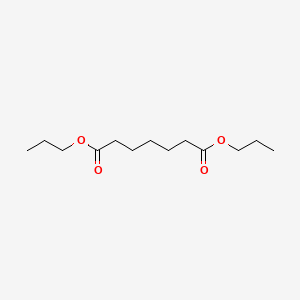
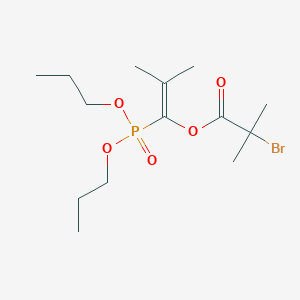

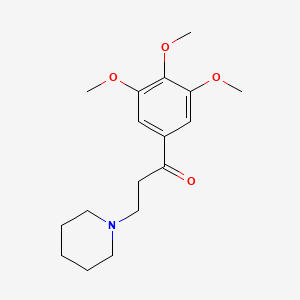

![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
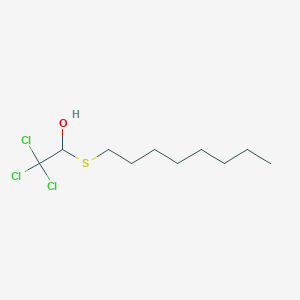


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
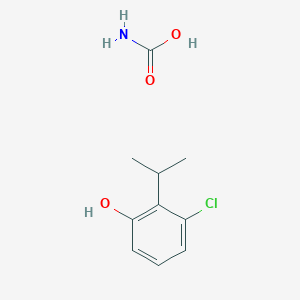
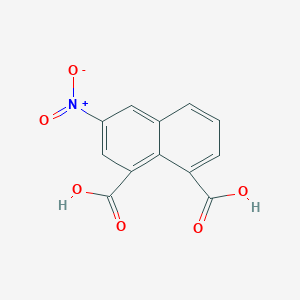
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
